5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine
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Overview
Description
5’-O-DMT-2’-O-TBDMS-Bz-rC is a modified nucleoside used in the synthesis of DNA or RNA. This compound is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are crucial for its stability and functionality in various biochemical applications .
Biochemical Analysis
Biochemical Properties
5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .
Molecular Mechanism
The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .
Metabolic Pathways
As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .
Transport and Distribution
As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .
Subcellular Localization
As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The benzoyl (Bz) group is used to protect the amino group on the cytosine base .
Industrial Production Methods
In industrial settings, the synthesis of 5’-O-DMT-2’-O-TBDMS-Bz-rC is typically carried out using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the sequential addition of protecting groups and the use of phosphoramidite chemistry for the incorporation of the nucleoside into oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-TBDMS-Bz-rC undergoes several types of chemical reactions, including:
- **
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWVTIMEGOVNF-PKGPUZNISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452400 |
Source
|
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-87-3 |
Source
|
Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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